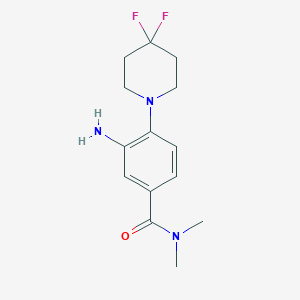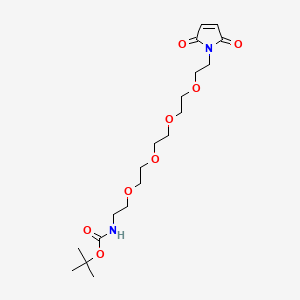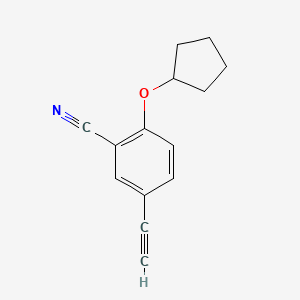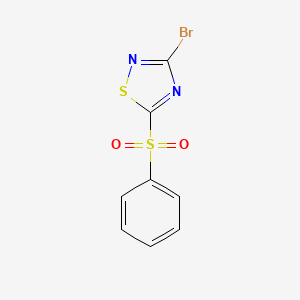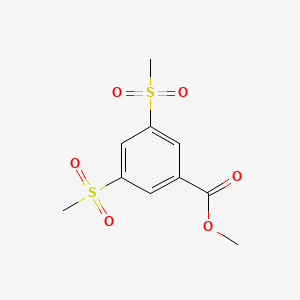
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is a compound used in various scientific research fields. It is known for its unique structure, which includes an azido group, making it valuable in click chemistry and other synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate typically involves multiple steps One common method starts with the protection of an amine group using tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium azide in solvents like dichloromethane.
Reduction: Triphenylphosphine in solvents like tetrahydrofuran.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry.
Scientific Research Applications
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is used in several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazoles, which are stable and useful in various applications. This reaction is highly specific and efficient, making it valuable in both research and industrial settings .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-(methylamino)propyl)carbamate: Similar structure but with a methylamino group instead of an azido group.
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate: Similar structure but with an ethyl linker instead of a propyl linker.
Uniqueness
tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is unique due to its azido group, which allows it to participate in click chemistry. This makes it highly valuable for applications requiring stable and specific linkages, such as in drug delivery and biomolecule labeling .
Properties
Molecular Formula |
C13H25N5O3 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-azidopentanoylamino)propyl]carbamate |
InChI |
InChI=1S/C13H25N5O3/c1-13(2,3)21-12(20)16-9-6-8-15-11(19)7-4-5-10-17-18-14/h4-10H2,1-3H3,(H,15,19)(H,16,20) |
InChI Key |
WQRYUBQXPAQCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)

![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)

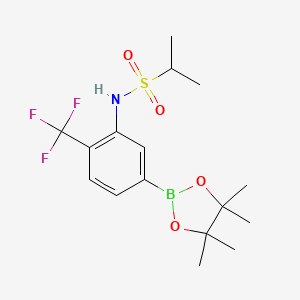
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
